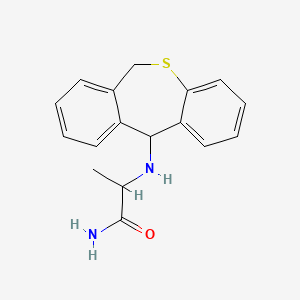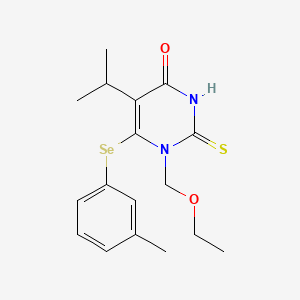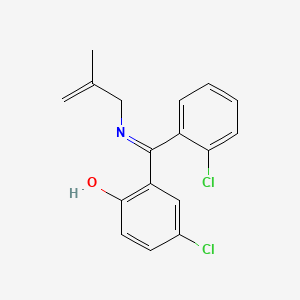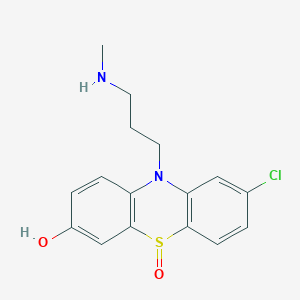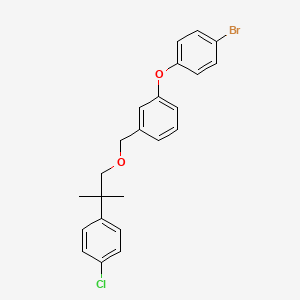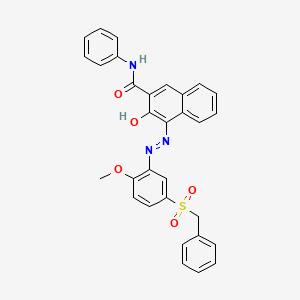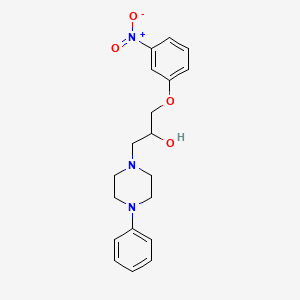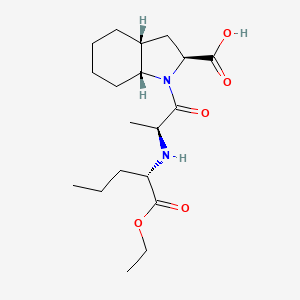
3a,7a-Di-epi-perindopril, (3aR,7aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,7a-Di-epi-perindopril, (3aR,7aR)-: is a stereoisomer of perindopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is characterized by its unique stereochemistry, which differentiates it from other isomers of perindopril .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,7a-Di-epi-perindopril involves multiple steps, including the formation of the octahydroindole ring system and the subsequent attachment of the perindopril side chain. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of 3a,7a-Di-epi-perindopril follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 3a,7a-Di-epi-perindopril undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3a,7a-Di-epi-perindopril has several scientific research applications, including:
Chemistry: Used as a reference compound in stereochemical studies.
Biology: Studied for its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 3a,7a-Di-epi-perindopril involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, 3a,7a-Di-epi-perindopril reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Perindopril: The parent compound, widely used as an ACE inhibitor.
Perindoprilat: The active metabolite of perindopril.
Other ACE Inhibitors: Such as enalapril and lisinopril.
Uniqueness: 3a,7a-Di-epi-perindopril is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to other isomers and ACE inhibitors .
Properties
CAS No. |
145513-32-2 |
|---|---|
Molecular Formula |
C19H32N2O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S,3aR,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15+,16-/m0/s1 |
InChI Key |
IPVQLZZIHOAWMC-NPJQDHAYSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



